Neferine

Vue d'ensemble

Description

Neferine is a natural alkaloid compound extracted from the green seed embryos of the Lotus plant (Nelumbo nucifera Gaertn.). It has garnered significant attention due to its diverse pharmacological properties, including antitumor, anti-inflammatory, and antioxidative effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Neferine can be isolated from the green seed embryos of Nelumbo nucifera using various extraction and purification techniques. One common method involves the use of silica gel chromatography with a dichloromethane:methanol eluent. The optimal conditions for this method include a 7:3 ratio for the eluent, a 1:60 mass ratio of extract to silica gel, and an elution flow rate of 3 mL/min .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Nelumbo nucifera seeds. The process is optimized using response surface methodology to ensure high yield and purity. This method allows for the efficient and environmentally friendly production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Neferine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce the production of reactive oxygen species, which play a crucial role in its antitumor activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dichloromethane, methanol, and various oxidizing and reducing agents. The conditions for these reactions are typically mild, ensuring the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Pharmacological Properties

Neferine exhibits a range of biological activities that make it a promising candidate for therapeutic applications:

- Anticancer Effects : this compound has demonstrated the ability to induce apoptosis, autophagy, and cell cycle arrest in various cancer cell lines. It also enhances the efficacy of conventional chemotherapeutic agents such as doxorubicin and cisplatin by acting as a chemosensitizer .

- Cardiovascular Benefits : The compound has shown anti-hypertensive and anti-arrhythmic properties. It helps in reducing platelet aggregation and thrombus formation, making it beneficial for patients with cardiovascular diseases .

- Anti-inflammatory and Antioxidant Activities : this compound possesses significant anti-inflammatory effects that can mitigate conditions such as arthritis and other inflammatory disorders .

- Neuroprotective Effects : Research indicates that this compound may protect against neurodegenerative diseases by improving cognitive function and reducing anxiety .

Cancer Treatment

This compound's role in cancer therapy is particularly noteworthy. Studies have highlighted its potential to combat various types of cancer by:

- Inducing Apoptosis : this compound triggers programmed cell death in cancer cells through multiple signaling pathways .

- Enhancing Chemotherapy : It sensitizes resistant cancer cells to standard chemotherapeutic agents, thereby improving treatment outcomes .

Cardiovascular Health

This compound's cardiovascular applications include:

- Managing Hypertension : Its anti-hypertensive effects contribute to better blood pressure regulation .

- Preventing Thrombosis : By inhibiting platelet aggregation, this compound reduces the risk of thrombotic events .

Neuroprotection

In neurodegenerative disorders:

- Cognitive Enhancement : this compound has been shown to improve memory and reduce anxiety-related behaviors in animal models .

- Potential in Treating Insomnia : Its calming effects may be beneficial for sleep disorders .

Metabolic Disorders

This compound also plays a role in metabolic health:

- Anti-diabetic Effects : Research indicates that this compound can help regulate blood sugar levels and improve insulin sensitivity .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Huang et al. (2011) | Cancer | Demonstrated this compound's ability to induce apoptosis in breast cancer cells. |

| Yoon et al. (2013) | Chemoresistance | Showed that this compound enhances the effectiveness of doxorubicin in resistant cancer cells. |

| Poornima et al. (2014) | Neuroprotection | Found that this compound improves cognitive function in models of Alzheimer's disease. |

| Xu et al. (2016) | Cardiovascular | Reported significant reductions in blood pressure and heart rate variability improvement with this compound treatment. |

Mécanisme D'action

Neferine exerts its effects through multiple molecular targets and pathways. It induces apoptosis and autophagy in cancer cells by generating reactive oxygen species and activating key signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway . Additionally, this compound inhibits the epithelial-to-mesenchymal transition process in non-small cell lung cancer cells by targeting Rho-associated protein kinase 1 .

Comparaison Avec Des Composés Similaires

Similar Compounds

Liriodenine: Another alkaloid from the Lotus plant with similar antitumor properties.

Nuciferine: An alkaloid with sedative and antipsychotic effects.

Isoliensinine: Known for its anti-inflammatory and antioxidative properties.

Uniqueness

Neferine stands out due to its ability to target multiple pathways and its broad spectrum of pharmacological activities. Unlike other similar compounds, this compound has shown significant potential in treating a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Activité Biologique

Neferine, a bisbenzylisoquinoline alkaloid derived from the green embryos of Nelumbo nucifera (lotus), has garnered attention for its diverse biological activities and therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-cancer, neuroprotective, anti-inflammatory, and cardioprotective effects, along with relevant case studies and research findings.

This compound is characterized by its unique chemical structure, which contributes to its various pharmacological effects. It interacts with multiple cellular pathways, including apoptosis induction, oxidative stress modulation, and signaling pathway activation.

Key Mechanisms:

- Apoptosis Induction : this compound enhances apoptosis in cancer cells through the activation of reactive oxygen species (ROS) and the p38 MAPK/JNK signaling pathways .

- Oxidative Stress Modulation : It reduces oxidative stress by upregulating antioxidant defenses and inhibiting inflammatory pathways .

- Chemosensitization : this compound has been shown to enhance the efficacy of chemotherapeutic agents like oxaliplatin and doxorubicin in resistant cancer cell lines .

Anti-Cancer Activity

This compound exhibits significant anti-cancer properties across various cancer types. Its ability to inhibit cell proliferation, migration, and invasion makes it a candidate for cancer therapy.

Neuroprotective Effects

This compound has demonstrated protective effects against neurodegenerative conditions and seizures. In a study involving kainic acid-induced seizures in rats, this compound increased seizure latency and reduced seizure scores significantly .

Case Study: Sepsis-Induced Myocardial Dysfunction

In models of sepsis-induced myocardial dysfunction, this compound improved cardiac function and reduced apoptosis in cardiomyocytes by activating the PI3K/AKT/mTOR signaling pathway. This suggests potential applications in treating septic cardiomyopathy .

Anti-Inflammatory Properties

This compound's anti-inflammatory effects have been observed in various studies. It has been shown to inhibit neuroinflammation and oxidative stress injuries by regulating pyroptosis mechanisms in hypoxic-ischemic brain damage models .

Pharmacokinetics and Drug Interactions

This compound's pharmacokinetic profile indicates significant interactions with cytochrome P450 enzymes, which can affect drug metabolism. Studies have shown that it inhibits CYP1A2 and CYP3A4 enzymes, suggesting potential herb-drug interactions that warrant further investigation .

Propriétés

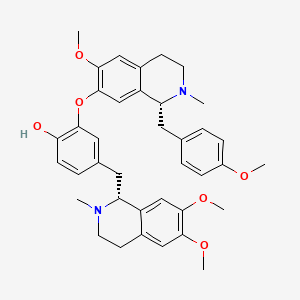

IUPAC Name |

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBATSHDJRIUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2292-16-2 | |

| Record name | Neferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does neferine interact with cells to exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through various mechanisms, including:

- Induction of apoptosis: this compound triggers apoptosis in cancer cells by increasing reactive oxygen species (ROS) production, disrupting mitochondrial membrane potential, and activating caspase cascades. [, , ]

- Cell cycle arrest: this compound can arrest the cell cycle at the G1 phase, inhibiting the proliferation of cancer cells. This effect is linked to the upregulation of p53 and p21 and downregulation of cyclin D1. [, ]

- Inhibition of cell migration and invasion: this compound can suppress the migration and invasion of cancer cells, potentially limiting metastasis. This effect might be associated with modulation of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers. [, , ]

- Sensitization to chemotherapy: this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin and imatinib, potentially improving treatment outcomes. [, , ]

Q2: What are the primary signaling pathways modulated by this compound?

A2: this compound exhibits its effects by interacting with multiple signaling pathways, including:

- Mitogen-activated protein kinase (MAPK) pathway: this compound can activate or inhibit different MAPK subfamilies (ERK, JNK, p38) depending on the cell type and context, influencing cell proliferation, apoptosis, and inflammatory responses. [, , , , ]

- Nuclear factor kappa B (NF-κB) pathway: this compound has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2, contributing to its anti-inflammatory effects. [, , , , , ]

- Phosphatidylinositol 3-kinase/Protein kinase B/mechanistic target of rapamycin (PI3K/AKT/mTOR) pathway: this compound can modulate the PI3K/AKT/mTOR pathway, impacting cell survival, proliferation, and autophagy. [, , , ]

- Transforming growth factor-beta (TGF-β) signaling: this compound can influence TGF-β signaling, affecting fibrosis, cell growth, and differentiation in various contexts. [, , ]

Q3: How does this compound contribute to its antioxidant and anti-inflammatory effects?

A3: this compound displays antioxidant and anti-inflammatory effects through several mechanisms:

- Enhancing antioxidant enzyme activity: this compound can increase the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT), bolstering the cellular defense against oxidative stress. [, , ]

- Reducing reactive oxygen species (ROS) production: this compound can directly scavenge ROS and inhibit their production, mitigating oxidative damage. [, , , , ]

- Modulating inflammatory signaling: this compound suppresses inflammatory responses by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). [, , , , , ]

- Inhibiting NLRP3 inflammasome activation: this compound can suppress NLRP3 inflammasome activation, decreasing the release of pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in various inflammatory conditions. [, ]

Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?

A4:

Q5: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A5: While detailed pharmacokinetic studies are still underway, some studies suggest that this compound is absorbed orally and distributed to various tissues. It is metabolized, potentially by enzymes like CYP450, leading to the formation of metabolites like isoliensinine, liensinine, and others. [, ] The specific routes and rates of excretion require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.